molecular formula C11H11N3S B2810245 3-(5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)aniline CAS No. 924861-93-8

3-(5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)aniline

Cat. No.: B2810245
CAS No.: 924861-93-8
M. Wt: 217.29
InChI Key: NEJJVKZHRFBVCQ-UHFFFAOYSA-N
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Description

3-(5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)aniline is a heterocyclic compound that features both an imidazole and a thiazole ring fused together. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)aniline typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of 2-aminothiazole with bromo ketones under mild conditions, such as heating in benzene for several hours . Another approach involves the use of thiourea, alkyl propiolates, aldehydes, and isocyanides in a catalyst-free multicomponent domino reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied. These methods often involve optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-(5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-(5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)aniline involves its interaction with various molecular targets. For instance, it can inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Properties

IUPAC Name

3-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3S/c12-9-3-1-2-8(6-9)10-7-15-11-13-4-5-14(10)11/h1-3,6-7H,4-5,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJJVKZHRFBVCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CSC2=N1)C3=CC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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